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Introduction
Endostatin, a 20 kDa C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor

of angiogenesis, the formation of new blood vessels.[1] Its ability to suppress tumor growth by

restricting blood supply has made it a significant focus of cancer research and therapeutic

development.[2][3] Recombinant production of endostatin, particularly in Escherichia coli,

offers a cost-effective and scalable method for obtaining the protein for preclinical and clinical

studies. However, a major challenge in E. coli expression is the frequent formation of insoluble

and inactive protein aggregates known as inclusion bodies.

This document provides detailed application notes and comparative protocols for the

production of both insoluble and soluble recombinant endostatin. The production of insoluble

endostatin necessitates a multi-step process of inclusion body purification, solubilization, and

subsequent refolding to yield active protein. In contrast, various strategies can be employed to

directly produce soluble and biologically active endostatin, thereby simplifying downstream

processing.
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The choice between producing endostatin in an insoluble or soluble form depends on factors

such as the desired yield, the available equipment, and the specific downstream application.

High-level expression in E. coli often leads to the accumulation of endostatin in inclusion

bodies.[4] While this can result in a high initial yield of the recombinant protein, it requires

additional, often complex, refolding procedures to obtain the correctly folded, active form.[5][6]

Conversely, methods that favor the production of soluble endostatin may have lower initial

yields but can significantly reduce the complexity of purification and downstream processing.[7]

[8][9]

Quantitative Data Summary
The following tables summarize quantitative data from various studies on the production of

insoluble and soluble recombinant endostatin.

Table 1: Production of Soluble Recombinant Endostatin
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Expression
Strategy

Host System

Yield of
Purified
Soluble
Protein

Purity Reference

Optimized

Refolding from

Inclusion Bodies

E. coli 150 mg/L 99% [2][3]

High Hydrostatic

Pressure

Refolding

E. coli 90 mg/L Not Specified [10][11]

Co-expression

with Chaperones

& Low Temp.

E. coli

16 mg/L (from 36

mg/L total

soluble)

Not Specified [7]

Fusion with

NusA Protein
E. coli

Soluble fraction

was ~90% of

total expressed

protein

Not Specified [8][9]

Expression in

Yeast
Pichia pastoris 15-20 mg/L Not Specified [12]

Table 2: Comparison of Anti-Angiogenic Activity
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Endostatin Form Assay
Effective
Concentration/Inhi
bition

Reference

Soluble (from

refolding)

Endothelial Cell

Proliferation Inhibition

Equally potent as

insoluble form
[2][3]

Soluble (fusion with

thioredoxin)

Capillary Tube

Formation Inhibition

(HUVECs)

200 ng/mL [13]

Soluble Monomer vs.

Multimer

Chorioallantoic

Membrane (CAM)

Assay

58% inhibition

(multimer) vs. 38%

(monomer) at 0.8 µg

[14]

Soluble Monomer vs.

Multimer

HUVEC Proliferation

Assay

Multimer showed

higher inhibition at 0.6

and 1.6 µg/mL

[14]

Experimental Protocols
Protocol 1: Production of Insoluble Endostatin and
Refolding
This protocol describes the high-level expression of recombinant endostatin in E. coli leading

to the formation of inclusion bodies, followed by their isolation, solubilization, and refolding into

a soluble, active form.

1. Expression of Recombinant Endostatin in E. coli

Transform E. coli BL21(DE3)pLysS cells with an expression plasmid containing the

endostatin gene under an inducible promoter (e.g., T7).[3]

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and

incubate overnight at 37°C with shaking.

The next day, inoculate a larger volume of LB medium with the overnight culture and grow at

37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6.
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Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 0.5-1 mM.[1]

Continue to incubate the culture for an additional 4-7 hours at 37°C.[1]

Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.[1]

2. Isolation and Solubilization of Inclusion Bodies

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA).

Lyse the cells by sonication or high-pressure homogenization.

Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 30 minutes to pellet the inclusion

bodies.

Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100)

to remove contaminating proteins.

Solubilize the washed inclusion bodies in a buffer containing a strong denaturant, such as 8

M urea or 6 M guanidine hydrochloride (GdnHCl).[3][15]

3. Refolding of Solubilized Endostatin

Dilution Method:

1. Rapidly dilute the solubilized endostatin solution into a large volume of refolding buffer

(e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, with a redox system like 0.5 mM oxidized

glutathione and reduced glutathione) to a final protein concentration of 10-50 µg/mL.[5][10]

2. Incubate the refolding mixture at 4°C for 12-24 hours with gentle stirring.

High Hydrostatic Pressure Method:

1. Apply high hydrostatic pressure (e.g., 200 MPa) to the solubilized endostatin in a buffer

containing a non-denaturing concentration of GdnHCl (e.g., 1.5 M) and a redox system.

[10][11]
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2. Maintain the pressure for an extended period (e.g., 16 hours) to facilitate refolding.[10][11]

4. Purification of Refolded Endostatin

Concentrate the refolded endostatin solution using ultrafiltration.

Purify the refolded endostatin using affinity chromatography (e.g., Ni-NTA if His-tagged, or

Heparin-Sepharose) followed by size-exclusion chromatography for polishing.[10][11][13][16]

Protocol 2: Production of Soluble Endostatin
This section outlines several strategies to enhance the soluble expression of recombinant

endostatin in E. coli.

Strategy A: Lowering Expression Temperature and Inducer Concentration

Lowering the temperature and reducing the inducer concentration can slow down protein

synthesis, allowing more time for proper folding.[17][18]

Follow steps 1-3 of Protocol 1 for cell growth.

Once the OD600 reaches 0.6, lower the incubator temperature to 16-25°C.[7][17]

Induce protein expression with a lower concentration of IPTG (e.g., 0.05-0.1 mM).[18]

Incubate for a longer period (e.g., 12-24 hours) at the reduced temperature.

Harvest cells and proceed with purification of the soluble fraction.

Strategy B: Co-expression with Molecular Chaperones

Co-expressing molecular chaperones can assist in the correct folding of the recombinant

protein.[7][15]

Co-transform E. coli with the endostatin expression plasmid and a compatible plasmid

encoding a chaperone system (e.g., GroEL/GroES or DnaK/DnaJ/GrpE).[7]

Follow the expression protocol, often in combination with a lower temperature, to enhance

soluble protein yield.[7]
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Strategy C: Utilization of Solubility-Enhancing Fusion Partners

Fusing endostatin to a highly soluble protein can improve its solubility.[8][9][13][17]

Clone the endostatin gene into an expression vector that adds a solubility-enhancing tag,

such as Thioredoxin (Trx) or NusA, to the N-terminus of the protein.[8][9][13]

Express the fusion protein in E. coli. The large soluble partner often helps to keep the

endostatin folded correctly.

After purification of the fusion protein (e.g., via affinity chromatography for a His-tag), the tag

can be removed by a site-specific protease (e.g., thrombin or TEV protease) if required.[8][9]

Strategy D: Periplasmic Expression

Targeting the protein to the periplasmic space of E. coli can facilitate correct disulfide bond

formation and folding.[1]

Fuse a signal peptide sequence (e.g., pelB) to the N-terminus of the endostatin protein.[1]

Upon expression, the signal peptide directs the nascent polypeptide chain to the periplasm.

The oxidizing environment of the periplasm promotes the formation of disulfide bonds, which

are crucial for the stability and activity of endostatin.[1]

The soluble periplasmic proteins can be selectively released by osmotic shock.[1]

Visualizations
Endostatin Signaling Pathways
Endostatin exerts its anti-angiogenic effects by interacting with several cell surface receptors

on endothelial cells, leading to the inhibition of proliferation, migration, and survival. The

following diagrams illustrate the key signaling pathways initiated by endostatin.
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Caption: Endostatin blocks VEGF-induced angiogenesis by binding to VEGFR2.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b067465?utm_src=pdf-body-img
https://www.benchchem.com/product/b067465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endostatin

Integrin α5β1

Binds

Caveolin-1

Associates with

Src

Recruits Phospho-Src

Focal Adhesion Kinase (FAK)

Disrupts

Actin Stress Fibers

Regulates

Cell Migration

Click to download full resolution via product page

Caption: Endostatin interaction with integrin α5β1 disrupts cell migration.
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The following diagrams provide a visual representation of the workflows for producing insoluble

and soluble recombinant endostatin.
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Caption: Workflow for insoluble endostatin production and refolding.
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Caption: Workflow for direct production of soluble endostatin.

Conclusion
The production of recombinant endostatin in E. coli can be approached in two primary ways:

expression as insoluble inclusion bodies followed by refolding, or direct expression of soluble

protein. The inclusion body approach can yield large quantities of protein but requires a robust

and optimized refolding protocol. Strategies to produce soluble endostatin, such as optimizing

expression conditions, using fusion partners, or periplasmic targeting, can simplify downstream

processing and yield biologically active protein directly. The choice of method will depend on

the specific research or development goals, balancing the trade-offs between yield, process

complexity, and the final desired state of the protein. The protocols and data presented here

provide a comprehensive guide for researchers to produce recombinant endostatin for various

applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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